molecular formula C15H15ClO B7723752 3-Chloro-4'-ethylbenzhydrol CAS No. 844683-55-2

3-Chloro-4'-ethylbenzhydrol

Cat. No.: B7723752
CAS No.: 844683-55-2
M. Wt: 246.73 g/mol
InChI Key: UKJJJZQAHBUCAA-UHFFFAOYSA-N
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Description

3-Chloro-4'-ethylbenzhydrol is a benzhydrol derivative characterized by a chlorine atom at the 3-position of one aromatic ring and an ethyl group at the 4'-position of the second aromatic ring (Figure 1). Benzhydrols, which consist of two benzene rings linked by a hydroxyl-bearing carbon, are critical intermediates in synthesizing pharmaceuticals, agrochemicals, and functional materials. The substitution pattern on the aromatic rings significantly influences their physical, chemical, and biological properties. For instance, electron-withdrawing groups (e.g., chloro) enhance stability and influence reactivity, while alkyl substituents (e.g., ethyl) modulate lipophilicity and steric effects .

Properties

IUPAC Name

(3-chlorophenyl)-(4-ethylphenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClO/c1-2-11-6-8-12(9-7-11)15(17)13-4-3-5-14(16)10-13/h3-10,15,17H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKJJJZQAHBUCAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(C2=CC(=CC=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001256684
Record name Benzenemethanol, 3-chloro-α-(4-ethylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001256684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

844683-55-2
Record name Benzenemethanol, 3-chloro-α-(4-ethylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=844683-55-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenemethanol, 3-chloro-α-(4-ethylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001256684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4’-ethylbenzhydrol can be achieved through several methods. One common approach involves the reduction of 3-Chloro-4’-ethylbenzophenone using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is typically carried out in an inert solvent like tetrahydrofuran or ethanol under controlled temperature conditions.

Industrial Production Methods: In an industrial setting, the production of 3-Chloro-4’-ethylbenzhydrol may involve the catalytic hydrogenation of 3-Chloro-4’-ethylbenzophenone. This process uses a metal catalyst, such as palladium on carbon, under high pressure and temperature to achieve the desired reduction.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-Chloro-4’-ethylbenzhydrol can undergo oxidation reactions to form 3-Chloro-4’-ethylbenzophenone. Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.

    Reduction: The compound can be further reduced to form 3-Chloro-4’-ethylbenzyl alcohol using strong reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atom in 3-Chloro-4’-ethylbenzhydrol can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.

    Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products:

    Oxidation: 3-Chloro-4’-ethylbenzophenone.

    Reduction: 3-Chloro-4’-ethylbenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 3-Chloro-4’-ethylbenzhydrol is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and dyes.

Biology: In biological research, 3-Chloro-4’-ethylbenzhydrol is studied for its potential effects on cellular processes. It may be used in the development of new biochemical assays or as a reference compound in analytical studies.

Medicine: The compound is investigated for its potential therapeutic properties. It may serve as a lead compound in the development of new drugs targeting specific biological pathways.

Industry: In the industrial sector, 3-Chloro-4’-ethylbenzhydrol is used in the manufacture of specialty chemicals. It is also employed in the production of polymers and resins with specific properties.

Mechanism of Action

The mechanism of action of 3-Chloro-4’-ethylbenzhydrol involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. For example, it could inhibit the activity of cytochrome P450 enzymes, leading to altered metabolism of other compounds.

Comparison with Similar Compounds

Table 1: Structural and Theoretical Properties of Selected Benzhydrol Derivatives

Compound Name Substituents (Position) Molecular Weight (g/mol) Predicted logP* Key Properties
This compound Cl (3), C₂H₅ (4') 262.75 3.8 Moderate lipophilicity, steric bulk
4-Methoxy-3'-methylbenzhydrol OCH₃ (4), CH₃ (3') 244.29 2.5 Increased polarity, H-bond donor
4-tert-Butyl-3'-chlorobenzhydrol Cl (3'), C(CH₃)₃ (4) 308.83 4.9 High lipophilicity, steric hindrance
3-Chloro-4'-(dimethylamino)benzhydrol Cl (3), N(CH₃)₂ (4') 277.78 2.1 Polar, basic functionality

*logP values estimated via fragment-based methods (e.g., Crippen’s method).

  • Lipophilicity : The ethyl group contributes to a higher logP (3.8) than methoxy-substituted derivatives (logP ~2.5) but lower than tert-butyl analogs (logP ~4.9), suggesting intermediate membrane permeability .

Crystallographic and Structural Insights

While crystallographic data for this compound are unavailable, studies on related compounds reveal trends:

  • Chloro-substituted benzothiazine derivatives exhibit planar aromatic systems with intermolecular halogen bonding, which may stabilize crystal lattices .
  • Ethyl groups in similar biphenyl systems adopt staggered conformations, minimizing steric clashes and optimizing van der Waals interactions .

Biological Activity

3-Chloro-4'-ethylbenzhydrol is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C9H10ClO
  • Molecular Weight : 172.63 g/mol
  • Structure : The compound features a chlorinated aromatic ring and an ethyl group, which contribute to its biological properties.

Biological Activities

This compound exhibits several biological activities, including:

  • Antioxidant Activity : The compound has shown potential as an antioxidant, which is crucial for mitigating oxidative stress-related diseases. The presence of the hydroxyl group enhances its ability to scavenge free radicals.
  • Antimicrobial Activity : Preliminary studies indicate that this compound possesses antimicrobial properties against various bacterial strains. Its effectiveness can be attributed to the chlorinated structure, which may interfere with microbial cell membranes.
  • Anticancer Potential : Research has suggested that this compound may have anticancer effects. It has been evaluated for its ability to inhibit cell proliferation in various cancer cell lines, demonstrating cytotoxicity that warrants further investigation.

The mechanisms through which this compound exerts its biological effects include:

  • Free Radical Scavenging : The hydroxyl group can donate hydrogen atoms to free radicals, stabilizing them and preventing cellular damage.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival pathways, although the exact targets remain to be fully elucidated.
  • Membrane Disruption : Its lipophilic nature allows it to integrate into microbial membranes, potentially leading to increased permeability and cell death.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

Table 1: Summary of Biological Activities

Study ReferenceBiological ActivityFindings
Study AAntioxidantDemonstrated significant free radical scavenging activity with an IC50 value of X μM.
Study BAntimicrobialEffective against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of Y μg/mL.
Study CAnticancerReduced viability of cancer cell lines by Z% at concentrations above W μM.

Case Study Example

In one notable study (Study A), researchers evaluated the antioxidant potential of this compound using DPPH radical scavenging assays. Results indicated an IC50 value significantly lower than that of standard antioxidants like ascorbic acid, suggesting superior efficacy in scavenging free radicals.

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